

Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers

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Compound of Interest

Compound Name: 3-Iodo-6-methyl-4-nitro-1H-indazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search and Scope: A comprehensive literature search for "**3-iodo-6-methyl-4-nitro-1H-indazole**" did not yield specific data for this particular isomer. Therefore, this technical guide focuses on closely related and synthetically relevant isomers for which scientific literature is available: 3-iodo-6-methyl-5-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole. The information presented herein is crucial for researchers investigating the synthesis, properties, and applications of substituted nitroindazoles.

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The specific substitution pattern of functional groups such as nitro, methyl, and iodo groups on the indazole core can significantly influence the molecule's chemical reactivity and biological efficacy.[3] The iodo group, in particular, makes these compounds valuable intermediates for further functionalization through various cross-coupling reactions.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for the related indazole isomers. This information is essential for compound identification, characterization, and quality control in a research and development setting.

Table 1: Physicochemical Properties of 3-Iodo-6-methyl-5-nitro-1H-indazole

Property	Value	Reference
CAS Number	1000343-55-4	[3]
Molecular Formula	C ₈ H ₆ IN ₃ O ₂	[3]
Molecular Weight	303.06 g/mol	[3]
InChI Key	UMRBFGNXSMPUHB-UHFFFAOYSA-N	[3]

Table 2: Predicted Spectroscopic Data for 3-Iodo-6-methyl-5-nitro-1H-indazole

Parameter	Value	Reference
¹ H NMR (DMSO-d ₆)	[3]	
N-H	~13.0 - 14.0 ppm	[3]
H-4	~8.8 ppm	[3]
H-7	~7.9 ppm	[3]
C6-CH ₃	~2.7 ppm	[3]
¹³ C NMR (DMSO-d ₆)	[3]	
C3	~90 ppm	[3]
C3a	~142 ppm	[3]
C4	~120 ppm	[3]
C5	~141 ppm	[3]
C6	~125 ppm	[3]
C7	~112 ppm	[3]
Mass Spectrometry	[3]	
Calculated Exact Mass	302.9505 g/mol	[3]
Expected [M] ⁺ Peak (m/z)	302.95	[3]

Table 3: Physicochemical Properties of 3-Iodo-6-nitro-1H-indazole

Property	Value	Reference
CAS Number	70315-70-7	[4]
Molecular Formula	C ₇ H ₄ IN ₃ O ₂	[4]
Molecular Weight	289.03 g/mol	[4]
Appearance	Solid	[4]
InChI Key	GZCGNGLOCQEDMT-UHFFFAOYSA-N	[4]

Experimental Protocols

Detailed experimental procedures are fundamental for the replication and advancement of scientific findings. The following protocols are based on descriptions found in the literature for the synthesis of the discussed indazole derivatives.

Synthesis of 3-Iodo-6-nitro-1H-indazole

This synthesis involves the direct iodination of 6-nitroindazole.[5]

- Reactants: 6-nitroindazole, Iodine (I₂), Potassium Carbonate (K₂CO₃).
- Solvent: Dimethylformamide (DMF).[5]
- Procedure:
 - Dissolve 6-nitroindazole in DMF.
 - Add potassium carbonate to the solution.
 - Introduce iodine to the reaction mixture.
 - Stir the reaction at an appropriate temperature and monitor for completion.
 - Upon completion, quench the reaction and perform an aqueous workup.
 - Extract the product with a suitable organic solvent.

- Purify the crude product by recrystallization or column chromatography to obtain 3-iodo-6-nitro-1H-indazole.[5]

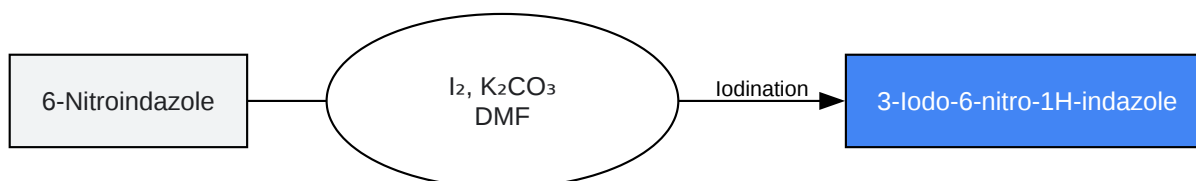
Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole

The synthesis of this isomer typically involves the iodination and methylation of a pre-existing nitro-substituted indazole precursor.[3] A plausible synthetic route begins with the nitration of 6-methyl-1H-indazole, where the methyl group at the C6 position directs nitration to the C5 position.[3] This is followed by iodination at the C3 position.

- Step 1: Nitration of 6-methyl-1H-indazole
 - A detailed protocol for a similar nitration of 2-methyl-o-toluidine to form a nitroindazole involves using an alkyl nitrite or nitrogen oxides in an inert organic solvent with potassium acetate and acetic anhydride.[6] A similar principle would apply to the nitration of 6-methyl-1H-indazole.
- Step 2: Iodination of 6-methyl-5-nitro-1H-indazole
 - The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for the introduction of an iodine atom.[3] The protocol would be similar to the synthesis of 3-iodo-6-nitro-1H-indazole described above.

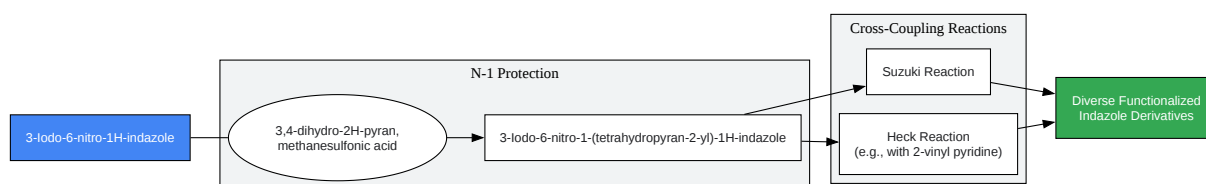
Visualizations: Synthetic Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key synthetic pathways and logical relationships in the chemistry of these substituted indazoles.



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Caption: Synthetic pathway for 3-iodo-6-nitro-1H-indazole.



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Caption: Functionalization pathways for 3-iodo-6-nitro-1H-indazole.

Biological Activities and Applications

Derivatives of nitroindazoles are being investigated for various therapeutic applications. For instance, derivatives of 3-iodo-6-methyl-5-nitro-1H-indazole have been explored as potential kinase inhibitors, which are a key target in cancer therapy.[3] The indazole scaffold is present in numerous compounds with a wide array of pharmacological properties.[2] Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates.[1] The synthesis of diverse libraries of these compounds is crucial for screening and identifying new bioactive molecules.[3]

Conclusion

While no direct literature exists for **3-iodo-6-methyl-4-nitro-1H-indazole**, a review of its closely related isomers, 3-iodo-6-methyl-5-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole, provides valuable insights for researchers in the field. The synthetic protocols, physicochemical data, and potential for further functionalization highlight the importance of these molecules as building blocks in drug discovery and materials science. Further research into the synthesis and biological evaluation of a wider range of substituted nitroindazoles is warranted to explore their full therapeutic potential.

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